4-(5-formylthiophen-2-yl)benzoic Acid

Beschreibung

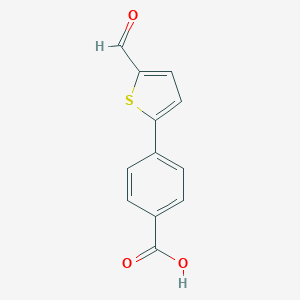

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(5-formylthiophen-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3S/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGPPHJDPPKYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405453 | |

| Record name | 4-(5-formylthiophen-2-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174623-07-5 | |

| Record name | 4-(5-formylthiophen-2-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-formylthiophen-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 5 Formylthiophen 2 Yl Benzoic Acid and Its Research Derivatives

Precursor Synthesis and Functional Group Transformations

The synthesis often begins with commercially available and relatively inexpensive starting materials. mdpi.com For the thiophene (B33073) portion, a common precursor is 2-thiophenecarboxaldehyde. Functionalization at the 5-position is a critical step. For the benzene (B151609) portion, derivatives of benzoic acid, such as 4-bromobenzoic acid or 4-boronobenzoic acid, are frequently used.

Functional group transformations are integral to the synthesis, allowing for the introduction and manipulation of reactive sites. researchgate.net For instance, a bromo-substituted precursor can be converted into a boronic acid or ester via lithium-halogen exchange followed by reaction with a borate (B1201080) ester. This transformation is crucial for subsequent palladium-catalyzed cross-coupling reactions. Similarly, protecting groups may be employed for the formyl or carboxylic acid functionalities to prevent unwanted side reactions during the coupling steps, followed by a deprotection step in the final stages of the synthesis.

Carbon-Carbon Bond Formation Strategies

The central challenge in synthesizing 4-(5-formylthiophen-2-yl)benzoic acid is the formation of the carbon-carbon bond connecting the thiophene and benzoic acid rings. Palladium-catalyzed cross-coupling reactions are the predominant methods to achieve this linkage efficiently and with high selectivity.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between aryl halides and arylboronic acids. mdpi.com In the context of synthesizing this compound, this reaction typically involves coupling a thiophene derivative with a benzoic acid derivative. researchgate.net

A common approach is the reaction of (5-formylthiophen-2-yl)boronic acid with a 4-halobenzoic acid (e.g., 4-bromobenzoic acid). ntnu.noresearchgate.net Alternatively, 5-bromo-2-thiophenecarboxaldehyde can be coupled with 4-carboxyphenylboronic acid. The success of these reactions is highly dependent on the choice of catalyst, base, and solvent system. ntnu.no

Investigations into the cross-coupling of (5-formylthiophen-2-yl)boronic acid have shown that highly active catalysts are key to achieving high yields. ntnu.noresearchgate.net Precatalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands like XPhos, have proven effective. ntnu.no The choice of base and solvent is also critical for ensuring the solubility of the reactants and facilitating the catalytic cycle. researchgate.net

| Thiophene Precursor | Benzene Precursor | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| (5-formylthiophen-2-yl)boronic acid | 4-Bromoanisole (model) | XPhos Precatalysts | K₃PO₄ | Dioxane/Water | ntnu.noresearchgate.net |

| 5-Bromothiophene-2-carbaldehyde | 4-(Methoxycarbonyl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Generic Example |

| Cyclopropylboronic acid | Various bromothiophenes | Palladium(II) acetate (B1210297) / SPhos | K₃PO₄ | Toluene/Water | mdpi.com |

While the Suzuki-Miyaura coupling is prevalent, the Stille coupling offers an alternative organometallic approach. This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. For the synthesis of this compound, this could entail reacting 5-(tributylstannyl)thiophene-2-carbaldehyde (B12559689) with methyl 4-bromobenzoate.

A significant advantage of the Stille coupling is its tolerance to a wide variety of functional groups. However, a major drawback is the toxicity of the organotin reagents and byproducts, which often necessitates careful handling and purification procedures. Other palladium-catalyzed reactions, such as the Heck or Sonogashira couplings, can also be employed to synthesize derivatives, although they are less direct for creating the core biaryl structure of the target molecule.

Condensation Reactions Involving Formyl and Carboxylic Acid Moieties

The formyl and carboxylic acid groups on the this compound scaffold are versatile handles for creating a wide array of research derivatives. chemscene.comcymitquimica.com

The aldehyde (formyl) group is particularly reactive and readily undergoes condensation reactions. For example, it can react with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, or with hydroxylamine (B1172632) to produce oximes. These reactions are fundamental in the development of new compounds for biological screening. For instance, novel series of naphthyl-substituted pyrazole-derived hydrazones have been synthesized from precursors containing a 4-(formyl...yl)benzoic acid moiety, demonstrating potent antimicrobial properties. nih.gov

The carboxylic acid group can be converted into a variety of other functional groups. Esterification, through reaction with an alcohol under acidic conditions, and amidation, via coupling with an amine using a coupling agent (e.g., EDC, HOBt), are common transformations. These reactions allow for the attachment of different molecular fragments, enabling the fine-tuning of properties such as solubility, lipophilicity, and biological activity.

| Functional Group | Reagent | Resulting Derivative | Reaction Type |

|---|---|---|---|

| Formyl (-CHO) | Substituted Hydrazine (R-NHNH₂) | Hydrazone | Condensation |

| Formyl (-CHO) | Primary Amine (R-NH₂) | Schiff Base (Imine) | Condensation |

| Carboxylic Acid (-COOH) | Alcohol (R-OH) / Acid Catalyst | Ester | Esterification |

| Carboxylic Acid (-COOH) | Amine (R-NH₂) / Coupling Agent | Amide | Amidation |

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For the Suzuki-Miyaura coupling, the catalytic cycle is generally accepted to proceed through three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 5-bromo-2-thiophenecarboxaldehyde), inserting into the carbon-halogen bond to form a Pd(II) complex.

Transmetalation: The organoboron compound (e.g., 4-carboxyphenylboronic acid) exchanges its organic group with the halide on the palladium complex. This step is facilitated by the base, which activates the boronic acid.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Optimization of Reaction Conditions and Scalability in Laboratory Synthesis

Transitioning a synthetic procedure from a small-scale discovery reaction to a reliable, larger-scale laboratory synthesis requires careful optimization of reaction conditions. For the synthesis of this compound and its analogues, several parameters are typically fine-tuned.

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is crucial for scalability and cost-effectiveness. Studies often aim to reduce catalyst loading to low mol% levels while maintaining high conversion and yield. mdpi.com

Solvent and Base Selection: The choice of solvent and base can dramatically affect reaction outcomes. A solvent system that ensures all components remain in solution is vital. ntnu.no The strength and type of base can influence the rate of transmetalation and suppress side reactions.

Temperature and Reaction Time: Optimizing the reaction temperature and duration is necessary to ensure the reaction goes to completion without significant decomposition of reactants or products.

Purification: Developing an efficient and scalable purification protocol is essential. This may involve optimizing crystallization conditions or chromatographic methods to obtain the final product with high purity.

By systematically adjusting these parameters, synthetic routes can be made more efficient, robust, and suitable for producing the quantities of material needed for further research and development.

Chemical Reactivity and Advanced Transformation Pathways of 4 5 Formylthiophen 2 Yl Benzoic Acid

Reactivity of the Formyl Group

The formyl group, an aromatic aldehyde, is a versatile functional handle for carbon-carbon bond formation and other transformations. Its reactivity is influenced by the electron-donating nature of the thiophene (B33073) ring and the electron-withdrawing effect of the benzoic acid moiety. Key reactions involving the formyl group include condensation and olefination reactions.

Condensation Reactions:

Knoevenagel Condensation: The formyl group readily undergoes Knoevenagel condensation with active methylene compounds. For instance, reaction with malononitrile in the presence of a basic catalyst, such as piperidine or a biogenic carbonate, would yield a dicyanovinyl derivative. This reaction is a powerful tool for extending the conjugation of the aromatic system.

Claisen-Schmidt Condensation: In the presence of a base, 4-(5-formylthiophen-2-yl)benzoic acid can react with ketones to form chalcone-like structures. These reactions, typically carried out in an alcoholic solvent with sodium or potassium hydroxide, are fundamental in the synthesis of various biologically active molecules.

Olefination Reactions:

Wittig Reaction: The Wittig reaction provides a reliable method for converting the formyl group into an alkene. chemicalbook.comresearchgate.net The reaction involves a triphenyl phosphonium ylide, also known as a Wittig reagent, which attacks the aldehyde to form an oxaphosphetane intermediate. researchgate.netsigmaaldrich.com This intermediate then collapses to yield an alkene and triphenylphosphine oxide. researchgate.netnih.gov The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. sigmaaldrich.com Stabilized ylides generally produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. sigmaaldrich.com

Table 1: Examples of Formyl Group Transformations

| Reaction Type | Reagents | Product Type |

| Knoevenagel Condensation | Malononitrile, Base (e.g., Piperidine) | Dicyanovinyl derivative |

| Claisen-Schmidt Condensation | Acetophenone, Base (e.g., NaOH) | Chalcone derivative |

| Wittig Reaction | Ph3P=CHR (Wittig reagent) | Alkene derivative |

Reactivity of the Carboxylic Acid Group

The carboxylic acid group on the benzoic acid ring is a classic functional group that can be converted into a variety of derivatives, most notably esters and amides.

Esterification: The carboxylic acid can be converted to its corresponding ester through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common approach. molport.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to remove the water formed during the reaction or use an excess of the alcohol. molport.com Alternatively, esters can be synthesized by reacting the carboxylate salt with an alkyl halide.

Amidation: The formation of an amide bond is another key transformation of the carboxylic acid group. Direct reaction with an amine is generally not efficient and requires high temperatures. A more common approach involves the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. molport.com The resulting acyl chloride readily reacts with an amine to form the corresponding amide. Another method involves the use of coupling reagents, such as dicyclohexylcarbodiimide (DCC), which facilitate the amide bond formation by activating the carboxylic acid. molport.com

Table 2: Common Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Product Type |

| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |

| Amidation (via Acyl Chloride) | Amine (e.g., Aniline) | Amide |

| Amidation (with coupling agent) | Amine, DCC | Amide |

Electrophilic and Nucleophilic Substitutions on the Thiophene and Benzoic Acid Rings

The positions for electrophilic and nucleophilic substitution on the aromatic rings of this compound are dictated by the directing effects of the existing substituents.

Electrophilic Substitution: The thiophene ring is generally more reactive towards electrophiles than the benzene (B151609) ring. The 2-yl substituent (the benzoic acid group) and the 5-formyl group both act as deactivating, meta-directing groups on their respective rings. However, the sulfur atom in the thiophene ring is an ortho, para-director and an activator. In 2-substituted thiophenes, electrophilic substitution typically occurs at the 5-position. In this molecule, the 5-position is already occupied by the formyl group. The next most favorable positions on the thiophene ring for electrophilic attack are the 3- and 4-positions. The benzoic acid ring is deactivated by the carboxylic acid group, which is a meta-director. Therefore, electrophilic substitution on the benzoic acid ring would be expected to occur at the positions meta to the carboxylic acid group (and ortho to the thiophene ring). Given the higher intrinsic reactivity of the thiophene ring, electrophilic substitution is more likely to occur on the thiophene moiety. For example, reactions like nitration, halogenation, and sulfonation would likely result in substitution at the 3- or 4-position of the thiophene ring. researchgate.net

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is less common for these types of aromatic rings and typically requires the presence of a strong electron-withdrawing group and a good leaving group. Neither the thiophene nor the benzoic acid ring in this molecule is particularly activated for nucleophilic aromatic substitution under standard conditions.

Derivatization Strategies for Functionalization and Structural Diversification

The presence of two distinct and reactive functional groups makes this compound an excellent scaffold for creating diverse chemical libraries.

Sequential Derivatization: The differential reactivity of the formyl and carboxylic acid groups allows for their selective modification. For example, the formyl group can be transformed via a Wittig reaction first, followed by esterification of the carboxylic acid. The order of these reactions can be chosen based on the compatibility of the reagents and the stability of the intermediates.

Bifunctional Derivatization: It is also possible to react both functional groups simultaneously or in a one-pot procedure. For instance, a reagent with two different nucleophilic sites could potentially react with both the aldehyde and the carboxylic acid (after activation) to form macrocyclic structures.

The derivatization of these functional groups allows for the modulation of the molecule's electronic properties, solubility, and steric profile, which is crucial for applications in materials science and medicinal chemistry.

Detailed Mechanistic Studies of Specific Reactions

While specific mechanistic studies on this compound are not extensively reported, the mechanisms of its key reactions are well-established in organic chemistry.

Mechanism of the Wittig Reaction: The reaction begins with the nucleophilic attack of the ylide on the carbonyl carbon of the formyl group. researchgate.net This leads to the formation of a zwitterionic intermediate known as a betaine. chemicalbook.com The betaine then undergoes ring closure to form a four-membered ring intermediate, the oxaphosphetane. researchgate.netsigmaaldrich.com This intermediate is unstable and fragments to give the alkene and triphenylphosphine oxide. The high stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction. researchgate.net

Mechanism of Fischer Esterification: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. molport.com The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to form the ester. molport.com All steps in the Fischer esterification are reversible. molport.com

Advanced Spectroscopic and Electrochemical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of 4-(5-formylthiophen-2-yl)benzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that confirm its structure. The aldehydic proton of the formyl group typically appears as a singlet at approximately 9.91 ppm. The protons on the thiophene (B33073) ring exhibit doublet signals, with the proton adjacent to the formyl group appearing at around 7.75 ppm and the other thiophene proton at a slightly different chemical shift. The protons on the benzoic acid moiety also show distinct doublet signals in the aromatic region, typically between 7.88 ppm and 7.48 ppm. The acidic proton of the carboxyl group is often observed as a broad singlet at a higher chemical shift, around 10.85 ppm, though its position can be solvent-dependent nih.gov.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. The carbonyl carbon of the carboxylic acid group resonates at a characteristic downfield position. The aldehydic carbonyl carbon also has a distinct chemical shift. The aromatic and thiophene carbons appear in the typical range for sp² hybridized carbons, with variations in their chemical shifts reflecting their specific electronic environments due to the different substituents docbrown.info.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aldehydic H | 9.91 | s |

| Thiophene H | 7.75 | d |

| Benzoic Acid H | 7.88 | d |

| Benzoic Acid H | 7.48 | d |

| Carboxylic Acid H | 10.85 | s |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry for Mechanistic Analysis and Complex Product Characterization

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity and for analyzing reaction products in mechanistic studies. The molecular formula of this compound is C12H8O3S, corresponding to a molecular weight of 232.26 g/mol chemicalbook.combldpharm.comchemscene.com.

Under electron ionization (EI), the molecule typically loses a hydroxyl group (-OH) from the carboxylic acid function, leading to a prominent fragment ion. Further fragmentation can involve the loss of carbon monoxide (CO) from the formyl group, as well as cleavage of the thiophene and benzene (B151609) rings, providing a characteristic fingerprint for the molecule docbrown.inforesearchgate.netresearchgate.net. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the structure rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The presence of conjugated π-systems, including the benzene ring, the thiophene ring, and the formyl group, gives rise to characteristic absorption bands in the UV-Vis spectrum.

The spectrum typically shows strong absorptions corresponding to π → π* transitions. The extended conjugation between the aromatic systems influences the position and intensity of these bands. The electronic properties, such as the HOMO-LUMO gap, can be estimated from the onset of the absorption spectrum researchgate.netmdpi.com. Solvatochromism, the change in absorption wavelength with solvent polarity, can also be studied to understand the nature of the electronic transitions and the dipole moment of the molecule in its ground and excited states.

Fluorescence Spectroscopy for Photophysical Properties and Sensor Development

Fluorescence spectroscopy is utilized to investigate the photophysical properties of this compound and its derivatives, which is particularly relevant for applications in sensor development and optoelectronics. Upon excitation at an appropriate wavelength, the molecule can emit light, and the characteristics of this emission, such as the wavelength, quantum yield, and lifetime, provide valuable information.

The fluorescence properties are highly dependent on the molecular structure and the surrounding environment. The presence of the electron-withdrawing formyl and carboxylic acid groups, combined with the electron-rich thiophene ring, can lead to interesting intramolecular charge transfer (ICT) characteristics. This ICT character can make the fluorescence sensitive to solvent polarity and the presence of specific analytes, forming the basis for chemical sensors.

Electrochemical Analysis for Redox Behavior and Electronic Properties

Electrochemical techniques, such as cyclic voltammetry, are employed to study the redox behavior of this compound. These studies reveal the oxidation and reduction potentials of the molecule, providing information about its electronic properties, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The thiophene moiety is typically susceptible to oxidation, while the formyl and benzoic acid groups are reducible. The electrochemical behavior can be influenced by the pH of the medium, especially due to the presence of the carboxylic acid group. Understanding the redox properties is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

Furthermore, this technique provides detailed information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. The carboxylic acid groups are likely to form hydrogen-bonded dimers, a common feature in the crystal structures of carboxylic acids. The planarity of the molecule and the nature of the supramolecular interactions are critical for understanding its solid-state properties and for the design of crystalline materials with specific functionalities. For a related compound, 4-(2-Thienylmethyleneamino)benzoic acid, the dihedral angle between the benzene and thiophene rings was found to be 41.91 (8)° nih.gov.

Thermal Analysis for Decomposition and Stability Studies Relevant to Material Applications

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of this compound. TGA measures the change in mass of a sample as a function of temperature, indicating the decomposition temperature and providing information about the thermal stability of the compound. A melting point of 284-290 °C has been reported for this compound chemicalbook.com.

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase transitions. These thermal properties are essential for assessing the suitability of the material for applications that involve processing at elevated temperatures, such as in the fabrication of organic electronic devices.

Computational and Theoretical Investigations of 4 5 Formylthiophen 2 Yl Benzoic Acid

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and geometry of 4-(5-formylthiophen-2-yl)benzoic acid. Through geometry optimization calculations, a stable, low-energy conformation of the molecule can be determined. These calculations provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the π-conjugated system encompassing the thiophene (B33073) and benzene (B151609) rings is expected to result in a relatively small HOMO-LUMO gap, suggesting its potential for facile electronic excitations.

Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can also be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (Thiophene) | 1.38 - 1.44 | 111 - 113 | - |

| C-S (Thiophene) | 1.72 - 1.74 | 92 - 93 | - |

| C-C (Benzene) | 1.39 - 1.41 | 119 - 121 | - |

| C-C (Inter-ring) | 1.47 | - | 25 - 35 |

| C=O (Aldehyde) | 1.22 | 124 | - |

| C-O (Carboxylic Acid) | 1.35 | 118 | - |

Note: The values in this table are representative and would be determined with high precision in a specific DFT study.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is employed to explore the excited-state properties of this compound, providing insights into its photophysical behavior, such as its absorption and emission spectra. rsc.org TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum. rsc.org

For a conjugated molecule like this compound, the electronic transitions are typically of the π → π* type. The calculations can also determine the oscillator strengths for these transitions, which relate to the intensity of the absorption peaks. The predicted absorption spectrum can be correlated with experimental data to validate the computational methodology.

Furthermore, TD-DFT can be used to study the nature of the excited states, identifying, for instance, intramolecular charge transfer (ICT) character. In this compound, excitation could lead to a transfer of electron density from the electron-rich thiophene ring to the electron-withdrawing benzoic acid and formyl groups. Understanding these ICT processes is crucial for applications in materials science, such as in the design of dyes for solar cells. acs.orgunisi.it

Table 2: Predicted Electronic Absorption Properties of this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 3.54 | 350 | 0.85 | HOMO -> LUMO |

| 4.13 | 300 | 0.20 | HOMO-1 -> LUMO |

Note: These values are illustrative and would be the outcome of a TD-DFT calculation.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. The MEP surface is colored to represent different electrostatic potential values. Regions of negative potential (typically colored red) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP analysis is expected to show a high negative potential around the oxygen atoms of the formyl and carboxylic acid groups, making them likely sites for interactions with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential, indicating its acidic nature. The aromatic rings will also display regions of varying potential, influencing their reactivity in electrophilic substitution reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the intramolecular interactions and charge delocalization within this compound. This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energies.

In Silico Modeling for Structure-Activity Relationship (SAR) Studies in Biological Research

In silico modeling plays a crucial role in modern drug discovery and can be applied to investigate the structure-activity relationships (SAR) of this compound and its derivatives. Benzoic acid derivatives are known to exhibit a wide range of biological activities. icm.edu.pl By systematically modifying the structure of the parent compound and computationally evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for a particular biological effect.

For instance, if this compound were to be investigated as a potential enzyme inhibitor, molecular docking simulations could be performed to predict its binding affinity and orientation within the active site of the target protein. researchgate.net These simulations can help in understanding the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding process. The insights gained from such SAR studies can guide the rational design of more potent and selective analogs.

Computational Insights into Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions involving this compound. For example, the synthesis of this compound often involves cross-coupling reactions, such as the Suzuki coupling. DFT calculations can be used to model the entire catalytic cycle of such a reaction, including the oxidative addition, transmetalation, and reductive elimination steps.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This allows for the identification of the rate-determining step and provides a deeper understanding of the factors that influence the reaction's efficiency and selectivity. For instance, in the synthesis of a related compound, 4-{Bis-[4-(5-formyl-thiophen-2-yl)-phenyl]-amino}-benzoic acid, a palladium-catalyzed coupling reaction is utilized. mdpi.com Computational modeling of this or similar reactions can aid in optimizing reaction conditions and predicting the outcomes of using different catalysts or substrates.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Academic Research Applications of 4 5 Formylthiophen 2 Yl Benzoic Acid in Advanced Fields

Role as a Molecular Building Block in Materials Science

The distinct chemical functionalities of 4-(5-formylthiophen-2-yl)benzoic acid—the formyl group and the carboxylic acid group—position it as an exemplary linker molecule or monomer for the synthesis of advanced materials. These reactive sites provide handles for a variety of polymerization and assembly processes, enabling the construction of complex macromolecular architectures.

Synthesis of Conjugated Polymers and Copolymers

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and affords unique electronic and optical properties. The structure of this compound is ideally suited for its incorporation into such polymers.

The thiophene (B33073) ring is a well-known electron-rich aromatic system that is a common component in many high-performance conducting polymers. nycu.edu.twrsc.org The formyl and carboxylic acid groups can be utilized in various polymerization reactions:

Condensation Polymerizations: The formyl group can react with active methylene compounds (e.g., via Knoevenagel condensation) or amines (to form Schiff bases), while the carboxylic acid can undergo esterification or amidation reactions. This allows for the creation of donor-acceptor (D-A) type copolymers, where the thiophene unit often serves as the electron donor. rsc.org

Cross-Coupling Reactions: The carboxylic acid can be chemically converted to other functional groups (e.g., boronic esters or halides) suitable for metal-catalyzed cross-coupling reactions like Suzuki or Stille coupling, which are powerful methods for forming carbon-carbon bonds in polymer backbones.

The resulting polymers and copolymers are investigated for their potential in organic electronics, leveraging the inherent conductivity and photophysical properties of the thiophene-based conjugated system.

Design and Construction of Supramolecular Assemblies and Coordination Polymers

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Coordination polymers, including metal-organic frameworks (MOFs), are a subclass where metal ions or clusters are linked by organic ligands to form extended networks. nih.govrsc.org

The carboxylic acid group of this compound can be deprotonated to a carboxylate, which is an excellent coordinating group for a wide range of metal ions. rsc.orgnih.gov This allows the molecule to function as an organic linker or ligand in the construction of:

Metal-Organic Frameworks (MOFs): These are crystalline materials with porous structures, built from metal nodes and organic linkers. rsc.orgresearchgate.netglobethesis.com The rigid and defined geometry of the thiophene-benzoic acid backbone can direct the formation of specific network topologies, leading to materials with high surface areas and tunable pore sizes for applications in gas storage, separation, and catalysis.

Coordination Polymers: These materials exhibit a vast array of structures, from one-dimensional chains to complex three-dimensional networks. mdpi.com The properties of these polymers are dictated by the choice of both the metal ion and the organic ligand. The use of a linker like this compound can impart photoluminescence or electronic conductivity to the resulting material.

Applications in Dye-Sensitized Solar Cells (DSSCs) and Organic Electronics

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a photosensitizer (dye) adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), to convert sunlight into electricity. frontiersin.org Organic dyes for DSSCs often possess a Donor-π-Acceptor (D-π-A) architecture.

The compound this compound serves as a crucial intermediate or foundational structure for designing such dyes:

Anchoring Group: The benzoic acid moiety is a highly effective anchoring group that strongly binds the dye molecule to the TiO₂ surface, facilitating efficient electron injection from the dye's excited state into the semiconductor's conduction band. mdpi.com

π-Conjugated Spacer: The thiophene ring acts as a component of the π-conjugated bridge, which connects the electron-donating and electron-accepting parts of the dye molecule. nih.govcore.ac.uk This conjugated system is essential for light absorption and intramolecular charge transfer.

Synthetic Handle: The formyl group provides a reactive site for extending the π-conjugation and attaching a suitable electron acceptor group (often a cyanoacrylic acid moiety), thus completing the D-π-A structure.

Research has shown that the rigidity and electronic properties of thiophene-containing spacers significantly influence the performance of DSSCs. nih.gov Dyes with fused thiophene rings or optimized thiophene-based spacers have achieved high power conversion efficiencies. mdpi.com

| Dye Architecture Component | Function in DSSC | Relevant Structural Feature of this compound |

| Electron Donor (D) | Absorbs light and donates an electron. | Can be attached to the thiophene ring. |

| π-Bridge (π) | Facilitates charge separation and transfer. | The thiophene-phenyl system forms part of the bridge. core.ac.uk |

| Electron Acceptor/Anchor (A) | Injects an electron into the semiconductor. | The benzoic acid group serves as the anchor. mdpi.com The formyl group allows for the addition of a stronger acceptor. |

Development of Advanced Functional Materials for Energy Storage

Conjugated polymers, particularly those based on polythiophene, are considered promising materials for electrochemical energy storage devices like batteries and supercapacitors. researchgate.net Their function relies on the ability of the polymer backbone to undergo reversible redox reactions (doping and de-doping), which allows for the storage and release of charge. cell.comcambridge.org

Polymers synthesized from this compound or its derivatives could serve as active electrode materials.

Redox Activity: The polythiophene backbone is redox-active and can be both p-doped (oxidized) and n-doped (reduced). researchgate.netacs.org This dual redox capability is advantageous for creating high-performance energy storage devices.

Structural Tuning: The presence of functional groups (derived from the original formyl and carboxyl groups) on the polymer backbone can be used to tune the redox potentials, improve ion transport, and enhance the material's stability during charge-discharge cycles. daneshyari.com

High Power Density: Conducting redox polymers often exhibit fast electrode kinetics, enabling rapid charging and discharging, which is crucial for high-power applications. acs.org For example, a π-conjugated redox polymer, P(NDI2OD-T2), was able to deliver 95% of its theoretical capacity at a very high rate of 100C and showed 96% capacity retention after 3000 cycles. acs.org While not made from the subject compound, it demonstrates the potential of thiophene-containing redox polymers.

Biomedical and Bio-Analytical Research Applications

The thiophene nucleus is recognized as a "privileged structure" in medicinal chemistry, as it is a core component of numerous pharmacologically active compounds. nih.govresearchgate.net Its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, analgesic, and antioxidant properties. nih.govresearchgate.net

Exploration of Pharmacological Activities (e.g., anti-inflammatory, analgesic, antioxidant potential)

The structural motifs within this compound—the thiophene ring and the carboxylic acid group—are found in several established and investigational drugs.

Anti-inflammatory Potential: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a thiophene ring. nih.gov For instance, Tiaprofenic acid and Tinoridine are commercial anti-inflammatory agents. researchgate.net The anti-inflammatory action of many such compounds is linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov The carboxylic acid group is a key feature for biological target recognition and is frequently present in COX inhibitors. researchgate.net Therefore, derivatives of this compound are logical candidates for investigation as new anti-inflammatory agents. jpsbr.orgoiccpress.com

Analgesic Potential: The search for new analgesic agents is ongoing. Thiophene-2-carboxylic acid, a related structure, is the parent compound for Suprofen, an NSAID used in eye drops. wikipedia.org The combination of an aromatic acid with other heterocyclic systems is a common strategy in the design of new pain-relief medications.

Antioxidant Potential: Oxidative stress is implicated in numerous diseases. Compounds that can scavenge free radicals are of significant therapeutic interest. Thiophene derivatives have been reported to exhibit antioxidant activity. nih.govresearchgate.net For example, the drug Tinoridine possesses radical scavenging activity. nih.gov Furthermore, molecules containing formyl groups, such as 5-hydroxymethylfurfural, have demonstrated the ability to scavenge free radicals and protect cells from oxidative damage. nih.gov The conjugated system of this compound, which can stabilize radicals, suggests that it and its derivatives may possess valuable antioxidant properties.

| Pharmacological Activity | Relevant Structural Moiety | Example of Related Active Compound |

| Anti-inflammatory | Thiophene Ring, Carboxylic Acid | Tiaprofenic acid, Tinoridine researchgate.netnih.gov |

| Analgesic | Thiophene Carboxylic Acid | Suprofen wikipedia.org |

| Antioxidant | Thiophene Ring, Formyl Group | Tinoridine nih.gov, 5-Hydroxymethylfurfural nih.gov |

Development of Enzyme Inhibitors (e.g., β-lactamase inhibitors, perforin inhibitors, LDH-A inhibitors)

The unique structure of this compound serves as a valuable scaffold in the design of targeted enzyme inhibitors, addressing critical challenges in medicine.

β-lactamase Inhibitors

Bacterial resistance to β-lactam antibiotics, primarily through the action of β-lactamase enzymes, poses a significant public health threat nih.gov. The discovery of novel β-lactamase inhibitors (BLIs) is crucial to restore the efficacy of these antibiotics nih.gov. Research utilizing DNA-encoded chemical library (DECL) technology has identified new, potent inhibitors for β-lactamases like OXA-48 nih.gov. In the synthesis of molecules for these libraries, derivatives of the core compound have been utilized. Specifically, methyl 4-(5-formylthiophen-2-yl)-2-hydroxybenzoate has been synthesized as an intermediate, highlighting the role of this chemical scaffold in the exploration of new inhibitors that target the carboxylate-binding pocket of β-lactamase enzymes nih.gov.

Perforin Inhibitors

Perforin is a pore-forming protein essential for cell-mediated immunity, but its dysregulation is implicated in autoimmune conditions nih.govnih.gov. Consequently, perforin inhibitors are sought after as specific immunosuppressive agents nih.gov. Research into perforin inhibitors has shown that thiophene-based scaffolds are particularly effective. In structure-activity relationship (SAR) studies, replacing a furan ring with a thiophene ring in a lead compound resulted in a more than eight-fold improvement in the inhibitory concentration (IC50) nih.gov. Diarylthiophene analogues have been developed as a novel series of perforin inhibitors, demonstrating the importance of the thiophene moiety in this class of therapeutic agents nih.gov. While not directly studying this compound, these findings underscore its potential as a foundational structure for developing new, potent perforin inhibitors.

LDH-A Inhibitors

Lactate dehydrogenase A (LDH-A) is a key enzyme in the anaerobic glycolytic pathway, which is often upregulated in cancer cells nih.govresearchgate.net. Targeting LDH-A has thus become a promising strategy in cancer therapy frontiersin.org. A variety of small-molecule inhibitors have been identified, including those based on quinoline, benzoxazole, and benzimidazole scaffolds nih.govfrontiersin.org. While extensive research has been conducted to find novel LDH-A inhibitors, there is currently no published scientific literature directly implicating this compound or its immediate derivatives in the inhibition of LDH-A.

Strategies for Bioconjugation and Chemical Probe Development

Chemical probes are essential tools for interrogating biological systems, and bioconjugation is the process of linking molecules to biomacromolecules like proteins olemiss.edu. The structure of this compound features two key functional groups, the aldehyde (formyl) and the carboxylic acid, which are highly amenable to established bioconjugation strategies.

The carboxylic acid moiety can be readily activated to form amide bonds with primary or secondary amines, such as the lysine residues on the surface of proteins. Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) can be used to create stable linkages.

The formyl group provides an alternative route for bioconjugation. It can react with primary amines to form a Schiff base (imine), which can be subsequently reduced through reductive amination to yield a stable secondary amine linkage. This method is frequently used to attach molecules to proteins or other amine-containing biomolecules. These functional handles make this compound a potentially valuable building block for creating chemical probes designed for specific biological targets.

Integration into Biosensing Platforms

Electrochemical biosensors are critical tools for the detection of biological molecules and for monitoring environmental and medical conditions mdpi.com. The development of these sensors often relies on the functionalization of electrode surfaces with molecules that can either recognize a target analyte or facilitate signal transduction.

Benzoic acid derivatives are commonly used to modify surfaces, forming self-assembled monolayers that can be further functionalized. While the specific integration of this compound into a biosensing platform has not been reported in the available literature, its structure is well-suited for such applications. The carboxylic acid group can anchor the molecule to metal or metal oxide surfaces, while the terminal formyl group can be used to immobilize enzymes, antibodies, or other biorecognition elements. This dual functionality suggests its potential utility in the fabrication of novel electrochemical biosensors frontiersin.org.

Catalytic Applications and Ligand Design in Organic Reactions

The design of organic ligands is fundamental to the development of transition metal catalysts used in a vast array of organic reactions mostwiedzy.pl. Molecules that contain both a coordinating heteroatom and a functional group capable of forming extended structures are of particular interest.

This compound is an example of such a molecule. Its carboxylic acid group and the sulfur atom of the thiophene ring can coordinate with metal ions, making it a candidate for use as a ligand in catalysis nih.gov. Furthermore, its rigid, bifunctional structure makes it an ideal building block, or "linker," for the synthesis of metal-organic frameworks (MOFs) nih.govrsc.org. MOFs are porous, crystalline materials constructed from metal ions or clusters connected by organic ligands rsc.org. Their defined pore structures and high surface areas make them highly effective in catalytic applications nih.gov. Although the direct use of this compound to create a catalytically active MOF has not been explicitly documented, the synthesis of MOFs from structurally similar benzoic acid derivatives is a well-established field nih.govrsc.org. This suggests a strong potential for its application in designing new catalytic materials.

Future Research Trajectories and Methodological Advancements for 4 5 Formylthiophen 2 Yl Benzoic Acid

Development of Novel and Sustainable Synthetic Routes

While established methods for synthesizing substituted thiophenes and benzoic acids exist, future research will likely focus on developing more sustainable and efficient routes to 4-(5-formylthiophen-2-yl)benzoic acid. Current multi-step syntheses often involve stoichiometric reagents and harsh conditions. The drive towards green chemistry will necessitate the exploration of novel catalytic systems and reaction conditions.

Key areas for development include:

Direct C-H Arylation: Palladium-catalyzed direct C-H arylation of 5-formylthiophene-2-boronic acid or a related derivative with a suitable benzoic acid precursor could offer a more atom-economical approach, reducing the need for pre-functionalized starting materials. organic-chemistry.org

One-Pot or Telescoped Reactions: Designing a synthesis where multiple transformations occur in a single reaction vessel without isolating intermediates would significantly improve efficiency, reduce waste, and lower costs.

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Green Solvents and Catalysts: Research into replacing traditional organic solvents with greener alternatives like deep eutectic solvents or ionic liquids is a growing trend in thiophene (B33073) synthesis. rsc.org Furthermore, developing catalysts based on earth-abundant metals instead of precious metals like palladium is a critical goal for sustainable chemistry.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Direct C-H Functionalization | High atom economy, reduced synthetic steps. | Development of selective and efficient catalysts for coupling thiophene and benzene (B151609) rings. |

| One-Pot Reactions | Increased efficiency, reduced solvent waste, lower cost. | Designing compatible reaction sequences and catalyst systems. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions for continuous production. |

| Green Chemistry Approaches | Reduced environmental impact, improved sustainability. | Use of biodegradable solvents, renewable starting materials, and earth-abundant metal catalysts. benthamscience.comeurekaselect.com |

Unexplored Reactivity Pathways and Stereoselective Transformations

The aldehyde and carboxylic acid groups of this compound are gateways to a vast array of chemical transformations. While standard reactions of these functional groups are known, future research will delve into more complex and stereoselective pathways.

Aldehyde Group: The formyl group is a versatile handle for various reactions. Future work could explore stereoselective additions to the aldehyde, creating chiral centers and leading to the synthesis of enantiomerically pure compounds for applications in medicinal chemistry. Asymmetric catalysis, employing chiral ligands or organocatalysts, will be instrumental in this area. The reactivity of the thiophene aldehyde can also be harnessed in chemoselective cyclization reactions with unprotected peptides containing amine and thiol groups to form stable bridged structures. nih.gov

Carboxylic Acid Group: Beyond standard esterification and amidation, the carboxylic acid can be used as a directing group in C-H activation reactions on the benzoic acid ring, enabling the introduction of further functionality at specific positions.

Thiophene Ring: The thiophene ring itself can undergo further functionalization. For instance, electrophilic substitution reactions could introduce additional substituents, although the existing electron-withdrawing groups will influence the regioselectivity of these reactions.

Advanced Materials Design with Tailored Electronic and Optical Properties

Thiophene-based molecules are fundamental building blocks for organic electronic and photonic materials due to their excellent charge transport and photophysical properties. wiley.commdpi.com The structure of this compound makes it an ideal candidate for incorporation into advanced materials.

Conjugated Polymers and Oligomers: The compound can serve as a monomer for the synthesis of novel conjugated polymers. Polymerization through the aldehyde group (e.g., via Knoevenagel condensation) or through coupling reactions involving the aromatic rings could lead to materials with tailored band gaps and electronic properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). mdpi.com The interplay between the electron-donating thiophene and the electron-accepting benzoic acid moiety can be fine-tuned through chemical modification to control the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. semanticscholar.orgacs.org

Covalent Organic Frameworks (COFs): The defined geometry and functional groups of the molecule make it a suitable building block for creating porous, crystalline COFs. mdpi.com These materials have potential applications in gas storage, catalysis, and sensing. The aldehyde and carboxylic acid groups can participate in the formation of imine or boronate ester linkages, which are common in COF synthesis.

Non-Linear Optical (NLO) Materials: The donor-π-acceptor architecture inherent in the molecule is a classic design for materials with NLO properties, which are crucial for technologies like optical data storage and telecommunications.

| Material Class | Potential Application | Key Research Goal |

| Conjugated Polymers | OLEDs, OPVs, OFETs | Tuning of electronic band gap and charge mobility through polymer design. mdpi.com |

| Covalent Organic Frameworks | Gas storage, catalysis, sensors | Synthesis of highly crystalline and porous frameworks with accessible functional sites. mdpi.com |

| Molecular Crystals | Non-linear optics, ferroelectrics | Control of solid-state packing to maximize desired bulk properties. |

Precision Functionalization for Targeted Biological Research

Thiophene derivatives are present in numerous biologically active compounds and approved drugs, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects. encyclopedia.pubresearchgate.net The specific structure of this compound offers multiple points for modification to develop targeted biological probes and therapeutic agents.

Bio-conjugation: The carboxylic acid can be readily coupled to biomolecules such as peptides, proteins, or DNA, while the aldehyde can be used for specific ligation chemistries, such as forming oximes or hydrazones. This dual functionality allows for the creation of complex bioconjugates for targeted drug delivery or diagnostic imaging.

Inhibitor Design: The scaffold can be elaborated to design inhibitors for specific enzymes or protein-protein interactions. For example, derivatives of 4-(thiazol-5-yl)benzoic acid have been studied as potent protein kinase CK2 inhibitors. nih.gov A similar rational design approach could be applied to derivatives of this compound.

Photosensitizers: Terthiophenes (trimers of thiophene) are known to act as photosensitizers, generating reactive oxygen species upon irradiation with light. nih.gov This property is utilized in photodynamic therapy for cancer. Future research could explore the synthesis of dimers or trimers derived from this compound to create water-soluble photosensitizers that can be targeted to specific cells or tissues.

Integration into Multicomponent and Complex Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a powerful tool for building molecular complexity with high efficiency. beilstein-journals.org The bifunctional nature of this compound makes it an excellent substrate for MCRs.

Ugi and Passerini Reactions: The aldehyde and carboxylic acid functionalities can participate directly in classic MCRs like the Ugi or Passerini reactions. This would allow for the rapid generation of diverse libraries of complex molecules from simple starting materials, which is highly valuable for drug discovery and materials science.

Synthesis of Heterocycles: The aldehyde group can react with various nucleophiles in MCRs to construct a wide range of heterocyclic structures, which are privileged scaffolds in medicinal chemistry. mdpi.com

Supramolecular Chemistry: The molecule can be used as a building block in supramolecular chemistry to form complex, self-assembled structures like metal-organic frameworks (MOFs), coordination polymers, or hydrogen-bonded networks. The carboxylic acid can coordinate to metal ions, while the aldehyde can form reversible covalent bonds or participate in hydrogen bonding interactions.

Enhanced Computational Predictive Models for Molecular Design

Advances in computational chemistry, particularly density functional theory (DFT) and machine learning, are becoming indispensable for predicting molecular properties and guiding experimental work. researchgate.net

Predicting Electronic Properties: DFT calculations can accurately predict the HOMO/LUMO energy levels, band gaps, and absorption spectra of materials derived from this compound. mdpi.comsemanticscholar.org This allows for the in-silico screening of potential candidates for electronic applications before undertaking lengthy and costly synthesis.

Reaction Mechanism and Selectivity: Computational models can be used to elucidate reaction mechanisms, understand the origins of stereoselectivity, and predict the outcome of unexplored reactions. This knowledge can accelerate the development of new synthetic methodologies.

Virtual Screening and Docking: In the context of drug discovery, computational docking studies can predict how derivatives of the molecule might bind to a biological target. researchgate.net This enables the prioritization of compounds for synthesis and biological testing, making the discovery process more efficient. Machine learning models, trained on existing data, could further predict biological activity or material performance, guiding the design of new and improved derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(5-formylthiophen-2-yl)benzoic acid, and how are intermediates characterized?

- Methodological Answer : A common synthesis involves coupling 5-formylthiophene-2-carboxylic acid derivatives with benzoic acid precursors. For example, this compound can be synthesized via a palladium-catalyzed cross-coupling reaction. Key intermediates are characterized using NMR (¹H/¹³C), HPLC for purity, and mass spectrometry to confirm molecular weight . Solubility in polar aprotic solvents (e.g., THF or DMF) is critical for reaction efficiency .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity.

- Spectroscopy : Compare experimental FT-IR carbonyl stretches (e.g., formyl group at ~1680 cm⁻¹) with computational predictions.

- Elemental Analysis : Validate empirical formulas (e.g., C₁₂H₈O₃S) to confirm stoichiometry .

Q. What solvent systems are optimal for handling this compound in experimental settings?

- Methodological Answer : The compound exhibits limited aqueous solubility. Use DMF or DMSO for dissolution in biological assays. For synthetic modifications, THF or dichloromethane (with catalytic pyridine) is recommended to stabilize reactive intermediates .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of derivatives (e.g., amides or esters) from this compound?

- Methodological Answer :

- Coupling Agents : Test carbodiimides (EDC/HOBt) vs. pentafluorophenyl trifluoroacetate (PFP-TFA) for amide bond formation. PFP-TFA in THF/pyridine improves activation of the carboxylic acid group .

- Temperature Control : Maintain reactions at 0–4°C to minimize side reactions (e.g., formyl group oxidation).

- Yield Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate products using flash chromatography .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- DFT Analysis : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to simulate NMR/IR spectra. Compare with experimental data to identify conformational discrepancies .

- Dynamic Effects : Account for solvent polarity and temperature in computational models, as these factors influence tautomerization of the formyl group .

Q. How can this compound be utilized in drug discovery, particularly for targeting enzyme inhibition?

- Methodological Answer :

- Molecular Docking : Use the formyl group as a pharmacophore for covalent binding to catalytic cysteine residues (e.g., in kinases or proteases).

- SAR Studies : Synthesize derivatives (e.g., replacing the thiophene ring with pyridine) to evaluate potency and selectivity. Validate via in vitro enzyme assays (e.g., IC₅₀ determination) .

Q. What experimental approaches mitigate degradation during long-term storage?

- Methodological Answer :

- Stability Testing : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.

- Lyophilization : Convert to a sodium salt (improved hygroscopic stability) and lyophilize for long-term storage .

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistent biological activity across assays?

- Methodological Answer :

- Batch Variability : Re-characterize compound purity (HPLC) and confirm absence of residual solvents (GC-MS).

- Assay Conditions : Standardize buffer pH (e.g., PBS vs. HEPES) and serum content in cell-based assays to reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.